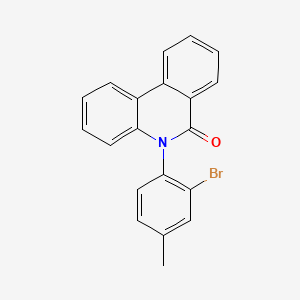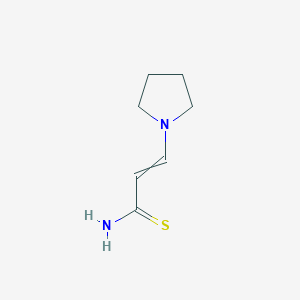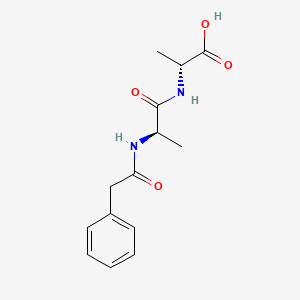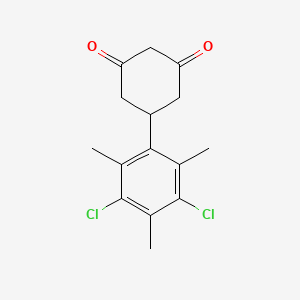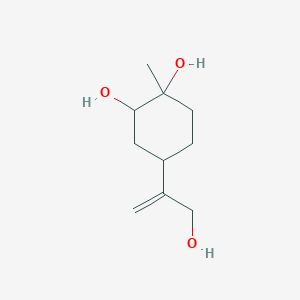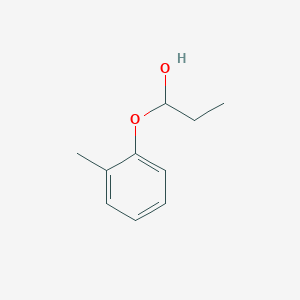![molecular formula C14H14ClN3O2 B14395589 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide CAS No. 88369-75-9](/img/structure/B14395589.png)
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyethylamino group, and a pyridinyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the amine group on the pyridine ring reacts with the benzamide core.
Addition of the Hydroxyethylamino Group: The hydroxyethylamino group can be added through a reaction with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the chloro and pyridinyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Bromobenzamide: Similar structure but with a bromine atom instead of a chlorine atom.
2-Hydroxybenzamide: Contains a hydroxy group instead of a chloro group.
N-(2-Hydroxyethyl)pyridin-3-ylbenzamide: Lacks the chloro group but has a similar hydroxyethylamino and pyridinyl structure.
Uniqueness
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, hydroxyethylamino group, and pyridinyl group allows for diverse interactions and applications that may not be achievable with similar compounds.
特性
CAS番号 |
88369-75-9 |
|---|---|
分子式 |
C14H14ClN3O2 |
分子量 |
291.73 g/mol |
IUPAC名 |
2-chloro-N-[2-(2-hydroxyethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-5-2-1-4-10(11)14(20)18-12-6-3-7-16-13(12)17-8-9-19/h1-7,19H,8-9H2,(H,16,17)(H,18,20) |
InChIキー |
VVKYUZMZEQUQST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)NCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


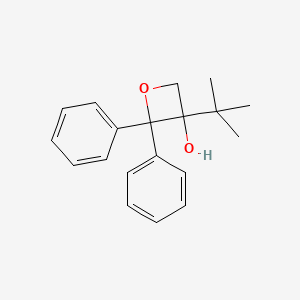

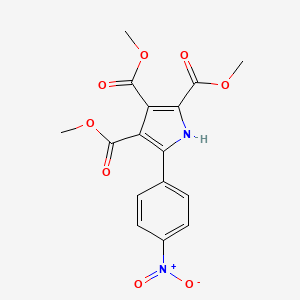
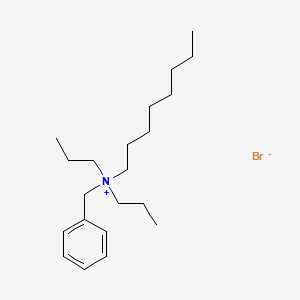
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
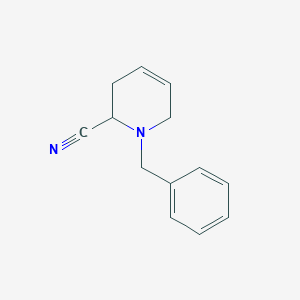
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
